L-738167

Platelet Aggregation GPIIb/IIIa Antagonism Thrombosis

Procure L-738167 (CAS 163212-43-9) as a research tool with unparalleled >33,000-fold selectivity for GPIIb/IIIa and a 4-day half-life, enabling sustained pharmacodynamic effects for chronic oral dosing studies without infusion. Its unique profile makes it the preferred probe for dissecting platelet-specific roles in thrombosis, inflammation, and metastasis, while its target-mediated disposition is ideal for advanced PK/PD modeling.

Molecular Formula C25H34N6O6S
Molecular Weight 546.6 g/mol
CAS No. 163212-43-9
Cat. No. B1674060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-738167
CAS163212-43-9
Synonyms2-((p-toluenesulfonyl)amino)-3-(((5,6,7,8-tetrahydro-4-oxo-5-(2-(piperidin-4-yl)ethyl)-4H-pyrazolo(1,5-a)(1,4)diazepin-2-yl)carbonyl)amino)propionic acid
L 738,167
L 738167
L-738,167
L-738167
Molecular FormulaC25H34N6O6S
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)C2=NN3CCCN(C(=O)C3=C2)CCC4CCNCC4)C(=O)O
InChIInChI=1S/C25H34N6O6S/c1-17-3-5-19(6-4-17)38(36,37)29-21(25(34)35)16-27-23(32)20-15-22-24(33)30(12-2-13-31(22)28-20)14-9-18-7-10-26-11-8-18/h3-6,15,18,21,26,29H,2,7-14,16H2,1H3,(H,27,32)(H,34,35)/t21-/m0/s1
InChIKeyYLFFZEQHDMFOEC-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-738167 (CAS 163212-43-9): An Orally Active Non-Peptide GPIIb/IIIa Antagonist with Long-Acting Pharmacodynamics


L-738167 is a synthetic, non-peptide fibrinogen receptor antagonist that selectively binds to the glycoprotein IIb/IIIa (GPIIb/IIIa, integrin αIIbβ3) complex on platelets, thereby inhibiting fibrinogen-mediated platelet aggregation [1]. It is characterized by high affinity for both resting and activated platelet receptors and demonstrates an extended pharmacodynamic profile suitable for once-daily oral dosing in preclinical models [1].

Why L-738167 Cannot Be Casually Substituted by Other GPIIb/IIIa Antagonists


The GPIIb/IIIa antagonist class exhibits profound heterogeneity in molecular structure, receptor binding kinetics, and resultant pharmacodynamic profiles. L-738167 distinguishes itself from peptide-based inhibitors (e.g., eptifibatide) and other non-peptide antagonists (e.g., tirofiban, elarofiban) through a unique combination of high target selectivity (>33,000-fold for GPIIb/IIIa over other integrins) [1] and an exceptionally long terminal half-life in vivo (~4 days) driven by high-affinity platelet binding [2]. These quantitative differences directly impact experimental design, dosing regimens, and the interpretation of anti-thrombotic versus bleeding risk profiles.

L-738167: Quantitative Differentiation Evidence Against Key Comparators


L-738167 Exhibits Subnanomolar Platelet Aggregation Potency Comparable to Tirofiban

In human gel-filtered platelet assays, L-738167 inhibits ADP-induced aggregation with an IC50 of 8 nM [1]. This potency is within the same nanomolar range as tirofiban, a clinically established GPIIb/IIIa antagonist, which demonstrates an IC50 of 11.5 nM [2] to 1.41 nM [3] in similar human platelet aggregation assays.

Platelet Aggregation GPIIb/IIIa Antagonism Thrombosis

L-738167's >33,000-Fold Selectivity for GPIIb/IIIa Over Other Integrins Contrasts Sharply with Less Selective Peptide-Based Inhibitors

L-738167 demonstrates exceptional selectivity, being >33,000-fold less effective at inhibiting human endothelial cell attachment to fibrinogen, fibronectin, and vitronectin (mediated by integrins such as αvβ3) than it is at inhibiting platelet aggregation (GPIIb/IIIa) [1]. This contrasts with the selectivity profile of the peptide-based inhibitor eptifibatide, which, while potent at GPIIb/IIIa (IC50 26.3 nM) [2], belongs to a class known to exhibit broader integrin cross-reactivity due to their RGD-mimetic nature.

Integrin Selectivity GPIIb/IIIa Off-Target Effects

L-738167 Provides a ~4-Day Terminal Half-Life and Sustained Pharmacodynamics, Enabling Once-Daily Oral Dosing Not Achievable with Shorter-Acting Antagonists Like Tirofiban or Eptifibatide

In dogs, L-738167 exhibits a terminal half-life (t½) of approximately 4 days [1], a consequence of its high-affinity binding to platelets (apparent Kd ~1 nM) [1]. This is in stark contrast to the clinically used GPIIb/IIIa antagonists tirofiban and eptifibatide, which have short elimination half-lives of approximately 1.5-2 hours, necessitating continuous intravenous infusion for therapeutic effect. The extended t½ of L-738167 translates to sustained pharmacodynamics, with ex vivo platelet aggregation inhibited by >85% for 24 hours after a single oral dose of 100 µg/kg in dogs [2].

Pharmacokinetics Oral Bioavailability Long-Acting Antagonist

L-738167 Demonstrates a Unique Dissociation Between Antithrombotic Efficacy and Bleeding Time Prolongation Compared to Other GPIIb/IIIa Antagonists

In a canine model of coronary artery electrolytic lesion, the antithrombotic efficacy of L-738167 (dose-dependent reduction in occlusion incidence and thrombus mass) correlated with inhibition of ADP-induced platelet aggregation, but was dissociated from marked bleeding time elevation [1]. This contrasts with other GPIIb/IIIa antagonists, where clinical and preclinical data often show a tighter, more predictable correlation between antiplatelet activity and bleeding time prolongation.

Antithrombotic Efficacy Bleeding Risk Therapeutic Window

Optimal Research Applications Leveraging L-738167's Unique Pharmacological Profile


Chronic Oral Dosing Models of Thrombosis

The exceptionally long half-life (~4 days) [1] and sustained pharmacodynamic effect (>85% inhibition for 24h post-dose) [2] of L-738167 make it ideal for establishing chronic oral dosing regimens in animal models. This allows researchers to study the effects of long-term GPIIb/IIIa inhibition on thrombosis and vascular biology without the need for continuous infusion, providing a more clinically relevant model for chronic conditions.

Selective GPIIb/IIIa Pathway Probing in Complex Biological Systems

With a >33,000-fold selectivity for GPIIb/IIIa over other integrins [3], L-738167 serves as a highly specific probe to dissect the role of platelet GPIIb/IIIa in processes like inflammation, cancer metastasis, and angiogenesis, where off-target integrin inhibition could confound results. This is a key advantage over less selective peptide-based inhibitors.

Investigating the Dissociation Between Antithrombotic Efficacy and Bleeding Risk

L-738167 is a unique tool for investigating the mechanistic basis of the therapeutic index for GPIIb/IIIa antagonists. Its demonstrated dissociation between antithrombotic efficacy and bleeding time prolongation [4] provides a valuable model to study the underlying pharmacology that separates desired antiplatelet effects from adverse bleeding events.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of High-Affinity Platelet-Binding Drugs

The dose-dependent pharmacokinetics of L-738167, driven by saturable, high-affinity binding to platelets (apparent Kd ~1 nM) [1], make it an excellent model compound for developing and validating PK/PD models that account for target-mediated drug disposition. This is highly relevant for the development of other drugs with similar binding characteristics.

Quote Request

Request a Quote for L-738167

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.